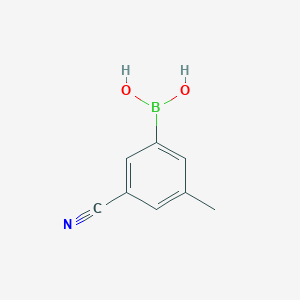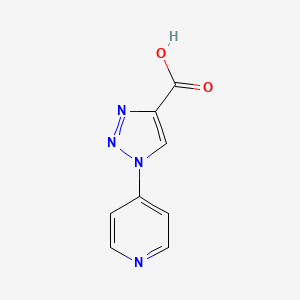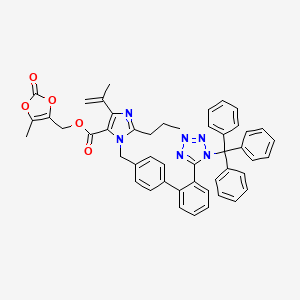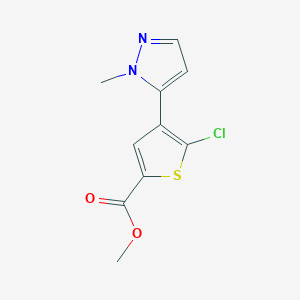
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
Übersicht
Beschreibung
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine, commonly known as BOC-Glycine, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of BOC-Glycine is not well understood, and further studies are required to elucidate its mode of action. However, it is believed that BOC-Glycine may exert its effects by modulating various biochemical pathways, including the inhibition of proteases and enzymes.
Biochemical and Physiological Effects:
BOC-Glycine has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiotensin-converting enzyme (ACE) and the modulation of glutamate receptor activity. It has also been reported to exhibit antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
BOC-Glycine has several advantages as a reagent for lab experiments, including its ease of synthesis, stability, and compatibility with various solvents and reaction conditions. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research on BOC-Glycine, including the development of novel synthetic methods for its preparation, the elucidation of its mechanism of action, and the exploration of its potential applications in drug discovery and biochemical studies. Further studies are also required to investigate the potential side effects and toxicity of BOC-Glycine, which will be critical for its safe use in various applications.
Conclusion:
In conclusion, BOC-Glycine is a versatile chemical compound that has gained significant attention in scientific research for its potential applications in various fields. Its ease of synthesis, stability, and compatibility with various solvents and reaction conditions make it a valuable reagent for lab experiments. Further studies are required to elucidate its mechanism of action and explore its potential applications in drug discovery and biochemical studies.
Wissenschaftliche Forschungsanwendungen
BOC-Glycine has been extensively used in scientific research for various purposes, including peptide synthesis, drug discovery, and biochemical studies. It is a commonly used reagent for the synthesis of peptides due to its ability to protect the amino group of glycine during peptide bond formation. BOC-Glycine is also used as a building block for the synthesis of various bioactive compounds, including protease inhibitors, enzyme inhibitors, and antimicrobial agents.
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-3-17-8-4-5-9-10(6-8)18-12(13-9)14(2)7-11(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXKFWMTFVGDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl (2S,4S)-4-[2-(ethoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426540.png)
![4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426541.png)
![3-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426542.png)
![2-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426544.png)





![5-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1426557.png)



![Methyl[2-(pyrazin-2-yl)ethyl]amine](/img/structure/B1426562.png)